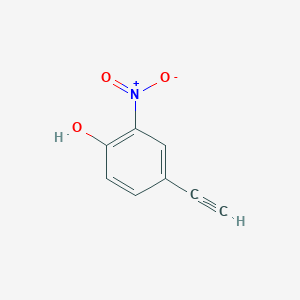

4-Ethynyl-2-nitrophenol

描述

Contextualization of 4-Ethynyl-2-nitrophenol within Contemporary Organic and Materials Chemistry Research

In the realm of modern chemical research, the pursuit of molecules with tailored properties is paramount. This compound fits squarely within this paradigm, offering a scaffold that can be readily modified to create complex organic structures and functional materials. The presence of the reactive ethynyl (B1212043) group allows for its participation in a variety of coupling reactions, a fundamental tool in the construction of intricate molecular frameworks. Simultaneously, the nitrophenol component imparts specific electronic and chemical characteristics that are desirable in fields such as sensor technology and polymer science.

The study of functionalized nitrophenols is an active area of investigation, with researchers exploring their use in detecting environmental pollutants and as components in advanced materials. bohrium.comrsc.orgspringerprofessional.de The unique combination of functionalities in this compound makes it a compelling candidate for further exploration within these and other emerging applications.

Significance of the Ethynyl and Nitrophenol Moieties in Synthetic Methodologies and Functional Design

The synthetic utility of this compound is largely dictated by the distinct reactivity of its two key functional groups.

The Ethynyl Group: This terminal alkyne is a versatile handle for a multitude of chemical transformations. It readily participates in cornerstone reactions of organic synthesis, most notably the Sonogashira cross-coupling reaction, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. iucr.orgresearchgate.net This capability is instrumental in the construction of conjugated systems, which are central to the development of organic electronics and other advanced materials. acs.org Furthermore, the ethynyl group can undergo cycloaddition reactions and can be used as an end-capping agent in the synthesis of high-performance polymers, providing a means for thermal curing without the release of volatile byproducts.

The Nitrophenol Moiety: The nitrophenol unit confers a unique set of properties to the molecule. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic nature of the aromatic ring and the acidity of the phenolic hydroxyl group. This electronic perturbation is key to the molecule's potential use in sensor applications, where changes in the electronic environment can be translated into a detectable signal. bohrium.comrsc.org The nitro group can also be chemically transformed, for instance, through reduction to an amino group, opening up further avenues for functionalization and the synthesis of new derivatives with altered properties. The phenolic hydroxyl group itself can participate in hydrogen bonding and can be deprotonated to form a phenolate (B1203915), which can modulate the molecule's solubility and its interactions with other species. researchgate.net

The interplay between these two functional groups—the reactive ethynyl and the electronically influential nitrophenol—is what makes this compound a molecule of such high interest to synthetic and materials chemists.

Current Research Landscape and Key Unanswered Questions Pertaining to this compound

The synthesis of this compound has been documented, typically involving a multi-step process. prepchem.com One reported method involves the hydrolysis of 4-acetoxy-3-nitro-β-chlorocinnamaldehyde with sodium hydroxide, followed by neutralization with acetic acid to precipitate the desired product. prepchem.com This process simultaneously hydrolyzes the ester and eliminates hydrogen chloride and carbon monoxide. prepchem.com

While its synthesis and basic reactivity are understood, the full potential of this compound remains to be unlocked. Key areas of ongoing and future research include:

Exploration of Novel Polymer Architectures: Leveraging the ethynyl group for polymerization reactions could lead to the development of new polymers with tailored thermal, electronic, and optical properties. Its use as an end-capping agent in fluorocarbon ether bibenzoxazole oligomers has demonstrated its potential in creating high-temperature elastomers for aerospace applications.

Development of Advanced Sensors: The electron-deficient nature of the nitrophenol ring makes it a promising candidate for the development of chemiresistive or fluorescent sensors for the detection of specific analytes. springerprofessional.de Research into functionalized nitrophenols for detecting nitroaromatic compounds and other pollutants is a burgeoning field. bohrium.comrsc.org

Investigation of Nonlinear Optical (NLO) Properties: The extended π-conjugation that can be achieved by derivatizing the ethynyl group suggests that materials incorporating this compound could exhibit interesting NLO properties, which are crucial for applications in optoelectronics and photonics. researchgate.net

Systematic Studies of Structure-Property Relationships: A deeper understanding of how modifications to the this compound scaffold affect its physical and chemical properties is needed. This includes detailed studies of its photophysical properties, solid-state packing, and reactivity in a broader range of chemical transformations.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | This compound |

Strategies for the Positional Introduction of the Ethynyl Group on Aromatic Systems

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. jk-sci.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, often an amine. jk-sci.comorganic-chemistry.org The general scheme involves the reaction of an aryl halide (iodide, bromide, or triflate) with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt, and a suitable base. jk-sci.com

In the context of synthesizing a precursor to this compound, a common starting material would be a halogenated phenol (B47542), such as 4-iodophenol. The Sonogashira coupling of 4-iodophenol with a protected alkyne like trimethylsilylacetylene, followed by deprotection, yields 4-ethynylphenol. libretexts.org The reaction tolerates a wide variety of functional groups, including the hydroxyl group of phenols and the nitro group, making it a versatile tool in the synthesis of complex aromatic compounds. jk-sci.combeilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 4-Iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 4-Bromophenol | Phenylacetylene | Pd(OAc)₂ | None | n-Bu₄NCl/NaOAc | DMF | Moderate to Good mdpi.org |

| 3-Iodopyridine | Phenylacetylene | Pd(OAc)₂ | None | n-Bu₄NCl/NaOAc | DMF | Good mdpi.org |

Stereoselective Alkyne Formation Approaches

For the direct introduction of the ethynyl group (C≡CH) onto an aromatic ring, as in the formation of 4-ethynylphenol, the concept of stereoselectivity is not applicable. The ethynyl group is linear and does not introduce any chiral centers. Stereoselectivity becomes a critical consideration in alkyne chemistry when, for example, a substituted alkyne is added to a prochiral center or when the alkyne itself is part of a larger molecule with existing stereocenters that could influence the reaction's outcome. In the synthesis of this compound from a planar aromatic precursor, the focus remains on regioselectivity—ensuring the correct placement of the functional groups on the aromatic ring.

Approaches for Regioselective Nitration of Phenolic Systems

The nitration of phenols is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. quora.com This means that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the positions ortho and para to the hydroxyl group. quora.com

Control of Ortho/Para Selectivity in Nitration Reactions

In the nitration of a 4-substituted phenol like 4-ethynylphenol, the para position is blocked. Therefore, nitration is directed to the ortho positions. The challenge often lies in achieving mononitration and avoiding the formation of dinitro or trinitro products. youtube.com The reaction conditions, including the choice of nitrating agent, solvent, and temperature, play a crucial role in controlling the selectivity. paspk.org For instance, using dilute nitric acid tends to favor mononitration, while a mixture of concentrated nitric and sulfuric acids can lead to polysubstitution. youtube.com

The presence of the ethynyl group at the para position also influences the electronic properties of the ring, though the hydroxyl group's directing effect is dominant. The intramolecular hydrogen bonding between the hydroxyl group and the incoming nitro group can stabilize the ortho transition state, often leading to a preference for the ortho-isomer. quora.com

Table 2: Influence of Nitrating Agent on Phenol Nitration

| Nitrating Agent | Conditions | Major Product(s) |

|---|---|---|

| 20% Nitric Acid | Room Temperature | o-nitrophenol and p-nitrophenol youtube.com |

| Conc. HNO₃ / Conc. H₂SO₄ | - | 2,4,6-trinitrophenol (Picric Acid) youtube.com |

| Cu(NO₃)₂ · 3H₂O | Anhydrous Acetone | o-nitrophenol and p-nitrophenol (ortho/para ratio ~0.5) |

| NH₄NO₃ / KHSO₄ | Reflux in Acetonitrile | Regioselective ortho-nitration dergipark.org.tr |

Microwave-Assisted Nitration Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. orientjchem.org In the context of phenol nitration, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. orientjchem.orgicm.edu.pl For example, the nitration of phenol using calcium nitrate in acetic acid under microwave irradiation can be completed in as little as one minute with a high yield of the para-nitrophenol. orientjchem.org This rapid and environmentally friendly method can be adapted for the regioselective nitration of substituted phenols. researchgate.net The use of metal nitrates, such as copper(II) nitrate, under microwave conditions also provides an efficient route for phenol nitration. epa.goved.gov

Convergent and Divergent Synthetic Routes to this compound

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. For this compound, a convergent approach might involve:

Fragment A Synthesis: Preparation of a protected 4-ethynylphenol.

Fragment B Synthesis: Preparation of a nitrating agent or a synthon that can introduce the nitro group.

Coupling: The reaction of Fragment A with Fragment B to yield the final product.

While conceptually straightforward, a more practical convergent approach would involve synthesizing a halogenated nitrophenol and then coupling it with an acetylene source. For instance, the synthesis of 4-iodo-2-nitrophenol followed by a Sonogashira coupling with a suitable alkyne.

A divergent synthesis begins with a common starting material that is sequentially modified to introduce the required functional groups. This is a more common approach for a molecule like this compound. Two plausible divergent routes starting from 4-iodophenol are:

Route 1: Ethynylation followed by Nitration

Sonogashira Coupling: 4-Iodophenol is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst to give 4-((trimethylsilyl)ethynyl)phenol.

Deprotection: The trimethylsilyl group is removed using a fluoride source or mild base to yield 4-ethynylphenol.

Nitration: 4-Ethynylphenol is then regioselectively nitrated at the 2-position using a suitable nitrating agent, such as nitric acid in acetic acid, to afford this compound.

Route 2: Nitration followed by Ethynylation

Nitration: 4-Iodophenol is first nitrated to produce 4-iodo-2-nitrophenol. The directing effects of the hydroxyl (ortho-, para-directing) and iodo (ortho-, para-directing, but deactivating) groups would need to be carefully controlled to achieve the desired regioselectivity.

Sonogashira Coupling: The resulting 4-iodo-2-nitrophenol is then subjected to a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene followed by deprotection) to introduce the ethynyl group at the 4-position, yielding this compound. The presence of the nitro group can influence the reactivity of the aryl iodide in the coupling reaction.

An in-depth analysis of the synthetic strategies for this compound reveals a reliance on advanced catalytic methods, particularly palladium-catalyzed cross-coupling reactions. The design of these catalysts and the integration of sustainable practices are pivotal in achieving efficient and environmentally conscious production of this specialized chemical compound.

Structure

3D Structure

属性

CAS 编号 |

70239-81-5 |

|---|---|

分子式 |

C8H5NO3 |

分子量 |

163.13 g/mol |

IUPAC 名称 |

4-ethynyl-2-nitrophenol |

InChI |

InChI=1S/C8H5NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5,10H |

InChI 键 |

NGFZLEANFAKXEA-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=CC(=C(C=C1)O)[N+](=O)[O-] |

产品来源 |

United States |

Reactivity and Mechanistic Studies of 4 Ethynyl 2 Nitrophenol

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, known for its participation in a variety of addition and coupling reactions. The electron-withdrawing nature of the nitrophenyl substituent influences the reactivity of the ethynyl C-H bond and the triple bond itself.

Click Chemistry Applications (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 4-ethynyl-2-nitrophenol makes it an ideal substrate for "click chemistry," a class of reactions known for being rapid, efficient, and highly selective. idtdna.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting a terminal alkyne with an azide (B81097). idtdna.comacs.org This reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups, proceeding under mild, often aqueous, conditions. idtdna.com While specific literature detailing the use of this compound in CuAAC is not prevalent, its structure is perfectly suited for this transformation, allowing for its covalent linkage to biomolecules or synthetic polymers bearing an azide group. acs.orgnih.gov

Beyond CuAAC, the terminal alkyne readily participates in other metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which uses a palladium catalyst and a copper(I) co-catalyst, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgmdpi.com This reaction is instrumental in the synthesis of complex conjugated systems like oligo(p-phenyleneethynylene)s. scielo.org.mxacs.org Given the structure of this compound, it can be coupled with various aryl halides to generate more complex substituted diphenylacetylene (B1204595) derivatives.

Table 1: Key Metal-Catalyzed Reactions of Terminal Alkynes

| Reaction Name | Catalysts | Reactants | Product |

|---|---|---|---|

| CuAAC (Click Chemistry) | Cu(I) source (e.g., CuSO₄ with a reducing agent) | Terminal Alkyne, Azide | 1,2,3-Triazole |

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne |

Nucleophilic Additions and Cycloadditions

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. The electron-withdrawing character of the attached 2-nitrophenyl ring polarizes the alkyne, making the terminal carbon atom electrophilic and thus more reactive towards nucleophilic addition. nih.govlibretexts.org

The ethynyl group is also an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. libretexts.org Depending on the reaction partner, it can undergo several types of cycloadditions:

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. uchicago.edunih.gov Common 1,3-dipoles include azides (leading to triazoles, as in CuAAC), nitrile oxides, and nitrones. uchicago.edu

[2+2] Cycloadditions: These reactions typically occur under photochemical conditions to form four-membered rings. libretexts.org However, thermal [2+2] cycloadditions are also known, for example, between alkynes and electron-deficient olefins like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org

[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes as dienophiles compared to alkenes, electron-deficient alkynes can react with conjugated dienes to form six-membered rings. libretexts.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of three alkyne units (or a diyne and a monoalkyne) are a powerful method for synthesizing substituted benzene (B151609) rings. rsc.org

Hydration and Oxidation Pathways

The terminal alkyne of this compound can undergo hydration, typically in the presence of an acid catalyst and mercury(II) salts, to yield a ketone. The reaction proceeds via the initial formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form. In the case of a terminal alkyne, this process yields a methyl ketone. mdpi.comnih.gov

The ethynyl group is also susceptible to oxidation and oxidative cleavage. arkat-usa.org

Oxidation: Mild oxidation can convert the alkyne to an α,β-diketone. For instance, oxidation of N-arylethynylsulfonamides using DMSO as the oxidant can yield N-sulfonyl-2-aryloxoacetamides. rsc.org Iron(II) complexes with hydrogen peroxide have also been used to catalyze the oxidation of alkynes. rsc.org

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond entirely. arkat-usa.org The oxidative cleavage of a terminal alkyne results in the formation of a carboxylic acid and the loss of the terminal carbon atom as carbon dioxide.

Conversely, the ethynyl group can be reduced. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can reduce the triple bond to a double bond (ethenyl) or, with further hydrogenation, to a single bond (ethyl).

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that profoundly influences the reactivity of the aromatic ring and can itself be transformed into other important functional groups.

Reduction Pathways and Products (e.g., Aminophenol Formation)

One of the most significant reactions of the nitro group in this compound is its reduction to an amino group (-NH₂). This transformation yields the valuable synthetic intermediate 4-ethynyl-2-aminophenol. A common and effective method for this reduction involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution.

The reduction of aromatic nitro compounds can also be achieved through various other methods, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comwikipedia.orggoogle.com

Metals in Acid: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism of nitro group reduction is complex and can proceed through several intermediates. The generally accepted Haber-Lukashevich pathway involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amine (-NH₂). google.comorientjchem.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Description |

|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aqueous base, Room Temp. | A mild and selective reagent often used in laboratory synthesis. |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, or Raney Ni | A clean and efficient method, widely used in industry. google.com |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Acidic medium | A classic and cost-effective method for nitro reduction. masterorganicchemistry.com |

Electrophilic Aromatic Substitutions Directed by the Nitro Group

Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the three existing substituents: the hydroxyl (-OH), nitro (-NO₂), and ethynyl (-C≡CH) groups.

-OH group: A strongly activating, ortho, para-director. chemguide.co.ukbyjus.com

-NO₂ group: A strongly deactivating, meta-director. organicchemistrytutor.comlibretexts.org

-C≡CH group: A weakly deactivating, meta-director.

Analysis of the substitution pattern reveals a strong regiochemical preference. The powerful activating hydroxyl group directs incoming electrophiles to the ortho (C6) and para (C4) positions. The para position is blocked by the ethynyl group. The nitro and ethynyl groups both direct incoming electrophiles to the C6 position (meta to both). Therefore, all three substituents direct any potential electrophilic attack to the C6 position, the only unsubstituted carbon on the ring.

However, the presence of two deactivating groups (nitro and ethynyl) significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles compared to phenol (B47542) or benzene. organicchemistrytutor.commasterorganicchemistry.com While substitution is theoretically directed to C6, the reaction would require harsh conditions and may proceed slowly, if at all.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the ethynyl group at the para position.

The hydroxyl group of this compound can undergo esterification to form the corresponding esters and etherification to yield ethers. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

Esterification: The formation of esters from phenols is typically achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. mlsu.ac.in For the esterification of this compound, various methods can be employed. The Fischer-Speier esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is a common method. organic-chemistry.org However, due to the potential for side reactions under harsh acidic conditions, milder methods are often preferred.

The Mitsunobu reaction, for instance, allows for the esterification of phenols under mild, neutral conditions using a phosphine (B1218219) and an azodicarboxylate. researchgate.net This method is known for its high yields and broad substrate scope. researchgate.net Another effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

| Esterification Method | Reagents | General Conditions | Potential Advantages |

| Fischer-Speier | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in an inert solvent | Simple and cost-effective |

| Mitsunobu Reaction | Carboxylic Acid, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Anhydrous, neutral conditions, room temperature | Mild conditions, high yields |

| Steglich Esterification | Carboxylic Acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent, room temperature | Mild conditions, suitable for acid-sensitive substrates |

Etherification: The synthesis of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The acidity of the phenolic proton in this compound is enhanced by the electron-withdrawing nitro group, facilitating the formation of the phenoxide.

Alternative methods for etherification include copper-catalyzed reactions, which have been shown to be effective for the synthesis of aryl ethers. dergipark.org.tr For instance, the use of a copper catalyst can facilitate the coupling of the phenol with a variety of partners. dergipark.org.tr

| Etherification Method | Reagents | General Conditions | Potential Advantages |

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaOH, K₂CO₃) | Aprotic polar solvent | Versatile and widely applicable |

| Copper-Catalyzed Coupling | Coupling Partner, Copper Catalyst (e.g., Cu(OAc)₂) | Varies with catalyst system | Can be used for a broader range of coupling partners |

Hydrogen bonding plays a crucial role in the reactivity of this compound. The presence of the nitro group ortho to the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond. rsc.orgdoubtnut.com This interaction involves the hydrogen of the hydroxyl group and one of the oxygen atoms of the nitro group, forming a stable six-membered ring. rsc.org

This intramolecular hydrogen bond has several significant consequences for the reactivity of the phenolic hydroxyl group:

Reduced Acidity: The involvement of the hydroxyl proton in the intramolecular hydrogen bond can decrease its availability for donation, thereby reducing the acidity of the phenol compared to its para-isomer, 4-nitrophenol (B140041). doubtnut.com

Lower Nucleophilicity: The delocalization of the lone pair of electrons on the hydroxyl oxygen into the hydrogen bond can reduce its nucleophilicity, potentially slowing down reactions where the phenol acts as a nucleophile. wuxibiology.com

Influence on Reaction Rates: In reactions such as catalytic reduction, the intramolecular hydrogen bond in 2-nitrophenol (B165410) has been shown to decrease the reaction rate compared to 4-nitrophenol, where only intermolecular hydrogen bonding is possible. nih.gov A similar effect can be anticipated for this compound. Breaking this stable intramolecular hydrogen bond is a necessary step for the reaction to proceed, thus increasing the activation energy. wuxibiology.com

Conversely, intermolecular hydrogen bonding between molecules of this compound or with solvent molecules can also influence reactivity. In polar protic solvents, the solvent can compete for hydrogen bonding, potentially disrupting the intramolecular bond and altering the reaction pathway. wuxibiology.com

Investigations of Intramolecular Interactions and Tautomerism

The electronic structure of this compound is characterized by significant intramolecular interactions that influence its stability and reactivity. The electron-withdrawing nitro group and the π-system of the ethynyl group are in conjugation with the aromatic ring, leading to intramolecular charge transfer (ICT). researchgate.net This ICT process affects the electron density distribution across the molecule, with the nitro and ethynyl groups acting as electron sinks. researchgate.net

Tautomerism: While phenol itself can theoretically exist in equilibrium with its keto tautomer (cyclohexadienone), the equilibrium heavily favors the aromatic phenol form due to the stability conferred by aromaticity. askfilo.com For substituted phenols like this compound, the possibility of tautomerism still exists. However, there is no specific literature evidence to suggest that this compound exhibits significant tautomerism under normal conditions. askfilo.combrainly.in The dominant form is overwhelmingly the phenolic structure. The presence of the nitro and ethynyl groups is not expected to shift this equilibrium to a significant extent. Computational studies on similar systems could provide further insight into the relative energies of the tautomeric forms. unifr.chnih.gov

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are critical for understanding reaction mechanisms and optimizing reaction conditions. While specific kinetic and thermodynamic data for this compound are scarce, valuable insights can be drawn from studies on analogous nitrophenol derivatives. nih.govresearchgate.net

In catalytic reactions, such as the reduction of the nitro group, the reaction often follows pseudo-first-order kinetics with respect to the nitrophenol when the other reactant (e.g., a reducing agent) is in large excess. nih.govresearchgate.net The apparent rate constant (k_app) can be determined by monitoring the disappearance of the reactant over time.

Thermodynamic parameters for the reduction of nitrophenols have been studied, and similar principles would apply to this compound. nih.gov The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from the temperature dependence of the reaction rate using the Arrhenius and Eyring equations. nih.gov These parameters provide valuable information about the transition state of the reaction. For instance, a negative entropy of activation would suggest a more ordered transition state compared to the reactants.

| Kinetic/Thermodynamic Parameter | Significance | Influencing Factors for this compound |

| Rate Constant (k) | Measures the speed of a reaction. | Reactant concentrations, temperature, catalyst, solvent, intramolecular H-bond. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Strength of the intramolecular hydrogen bond, steric hindrance. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Bond breaking and formation in the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | The degree of order in the transition state. |

Derivatization and Structure Function Relationship Studies of 4 Ethynyl 2 Nitrophenol Analogues

Synthesis of Substituted 4-Ethynyl-2-nitrophenol Derivatives

The synthesis of this compound derivatives is primarily achieved through well-established organic chemistry reactions, with the Sonogashira coupling being a cornerstone technique. gold-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org In the context of this compound, this typically involves reacting a suitably substituted aryl halide (e.g., 4-halo-2-nitrophenol) with a protected alkyne, followed by deprotection. The reaction is valued for its reliability and tolerance of various functional groups, allowing for the creation of a diverse range of derivatives under mild conditions. wikipedia.org

An alternative synthetic pathway begins with the acetylation of 4-hydroxy-3-nitroacetophenone using acetic anhydride. The resulting 4-acetoxy-3-nitroacetophenone then undergoes alkaline hydrolysis, which not only hydrolyzes the ester but also facilitates the elimination of other groups to form the desired this compound. This multi-step process can yield the final product in the range of 70-75%. Further modifications, such as the reduction of the nitro group to an amine using sodium dithionite (B78146), can be performed on the this compound product to generate other derivatives like 4-amino-2-ethynylphenol.

The table below summarizes examples of derivatives synthesized using these methods.

| Starting Material (Aryl Halide) | Alkyne Partner | Catalyst/Conditions | Product | Yield (%) |

| 4-Iodo-2-nitrophenol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(Trimethylsilylethynyl)-2-nitrophenol | Not Specified |

| 4-Bromo-2-nitrophenol | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Base | 4-(Phenylethynyl)-2-nitrophenol | Not Specified |

| 1-Bromo-4-iodo-benzene | Trimethylsilylacetylene | Pd catalyst, room temp | bis(4-bromophenyl)acetylene | Not Specified |

| 4-Acetoxy-3-nitro-β-chlorocinnamaldehyde | N/A | NaOH, then Acetic Acid | This compound | 70-75 |

This table is illustrative and based on typical reaction schemes. Specific yields and conditions can vary significantly.

Exploration of Modifications on the Ethynyl (B1212043) Moiety and Aromatic Ring

Modifications to the this compound structure are strategically applied to either the terminal ethynyl group or the aromatic ring to fine-tune the molecule's properties.

Ethynyl Moiety Modifications: The terminal alkyne is a highly versatile functional group. Its reactivity allows for a variety of chemical transformations.

Click Chemistry: The ethynyl group is an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of the nitrophenol core to other molecules bearing an azide (B81097) group, such as biomolecules or fluorescent probes. researchgate.net

Coupling Reactions: Beyond the initial synthesis, the ethynyl group can undergo further Sonogashira couplings with different aryl halides, extending the π-conjugated system of the molecule. scielo.org.mx

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various hydrogenation catalysts, which drastically alters the geometry and electronic properties of the side chain.

Aromatic Ring Modifications: Substituents on the aromatic ring can be introduced or altered to systematically study their effects.

Nitro Group Reduction: The nitro group at the C2 position is readily reduced to an amino group (-NH₂) using reagents like sodium dithionite (Na₂S₂O₄). This conversion dramatically changes the electronic nature of the ring, turning an electron-withdrawing group into an electron-donating one.

Additional Substituents: Synthetic strategies can be designed to introduce other functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) at available positions on the benzene (B151609) ring. science.gov This is often achieved by starting with an already substituted phenol (B47542) and carrying it through the synthetic sequence to the final ethynyl product. These modifications allow for a systematic investigation of steric and electronic effects. iitg.ac.in

Impact of Substituent Effects on Electronic and Reactivity Profiles

The parent molecule contains a strong electron-withdrawing nitro group and a hydroxyl group, which can act as an electron donor. The ethynyl group itself has π-orbitals that can conjugate with the aromatic system.

Electronic Effects: Adding further EWGs (e.g., -CN, -NO₂) to the ring enhances the electron-deficient nature of the aromatic system. scielo.org.mx Conversely, adding EDGs (e.g., -NH₂, -OCH₃) increases the electron density on the ring. scielo.org.mxoup.com These changes directly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, strong conjugation between an amino group and the ethynyl group through the aromatic ring lowers the HOMO-LUMO gap, enhancing reactivity.

Reactivity Profiles: The electronic nature of the substituents dictates the molecule's reactivity in various reactions. For example, in Sonogashira coupling reactions, arylacetylenes bearing EDGs like -OCH₃ often provide better yields and selectivity compared to those with EWGs like -NO₂. scielo.org.mx The pKa of the phenolic hydroxyl group is also highly sensitive to the electronic effects of other ring substituents, with EWGs generally lowering the pKa (making it more acidic). wikipedia.org

Spectroscopic Properties: Substituent changes lead to predictable shifts in spectroscopic data. Polar solvents can induce a red shift (bathochromic shift) in the UV-visible absorption spectra of these types of molecules, with the effect being more pronounced for strong EDGs. oup.com

The following table illustrates the general impact of different substituent types on the properties of nitrophenol analogues.

| Substituent Type at C5 or C6 | Example Group | Effect on Aromatic Ring | Impact on Phenolic pKa | Impact on Reactivity (e.g., Nucleophilic Attack) |

| Strong Electron-Donating | -NH₂ | Increases electron density | Increases (less acidic) | Decreases |

| Moderate Electron-Donating | -OCH₃ | Increases electron density | Increases (less acidic) | Decreases |

| Halogen (Weakly Deactivating) | -Cl, -Br | Weakly withdraws electrons | Decreases (more acidic) | Increases |

| Strong Electron-Withdrawing | -CN, -NO₂ | Decreases electron density | Decreases (more acidic) | Increases |

Development of Libraries of this compound Analogues for Research Applications

The synthetic versatility of this compound and its amenability to systematic modification make it an excellent candidate for the development of compound libraries. Solid-phase synthesis techniques can be employed to efficiently generate a large number of derivatives for high-throughput screening. chemrxiv.org

These libraries are valuable tools in various research fields:

Chemical Biology and Drug Discovery: The terminal alkyne allows for the straightforward attachment of the nitrophenol scaffold to biomolecules or resin beads via click chemistry. researchgate.net Libraries of analogues with diverse substituents can be screened to identify compounds with specific biological activities, such as enzyme inhibition. acs.org For example, nitrophenyl esters are used as activated components in peptide synthesis and to assay enzyme activity. wikipedia.orgacs.org

Materials Science: The rigid, conjugated structure of these molecules makes them building blocks for advanced organic materials. gold-chemistry.org Libraries of derivatives are synthesized to explore structure-property relationships for applications in nonlinear optics, molecular electronics, and porous networks. oup.comacs.org For instance, push-pull systems, where electron-donating and electron-withdrawing groups are placed at opposite ends of a conjugated system, are of significant interest for their optical properties. oup.com

Probe Development: The spectroscopic properties of the nitrophenol core, which are sensitive to the local environment and substituent patterns, can be exploited to develop fluorescent or colorimetric sensors. nih.gov Libraries can be screened to find optimal probes for detecting specific analytes or changes in environmental conditions like pH. wikipedia.org

The creation of these focused libraries, based on the this compound core, accelerates the discovery process by allowing researchers to systematically probe the effects of structural modifications on function.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Ethynyl 2 Nitrophenol

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 4-ethynyl-2-nitrophenol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

For a definitive structural assignment, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. The ¹H NMR spectrum is expected to show distinct signals for the phenolic proton (-OH), the acetylenic proton (≡C-H), and the three aromatic protons. Due to the dissymmetric substitution pattern, the aromatic protons would appear as a complex multiplet system. quora.com The chemical shift of the phenolic proton can be broad and is sensitive to solvent and concentration. The acetylenic proton typically appears in a characteristic region of the spectrum.

The ¹³C NMR spectrum would complement this by showing eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the π-system of the ethynyl (B1212043) group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in this molecule.

Advanced 2D NMR techniques are crucial for unambiguous assignment of the complex aromatic signals:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton to its corresponding carbon.

Solid-State NMR (ssNMR) provides information about the molecule in its crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local electronic environment and internuclear distances in the solid state. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra. nih.gov Solid-state ¹³C NMR can reveal the presence of different polymorphic forms, as distinct crystalline arrangements would result in slightly different chemical shifts for the carbon atoms. emory.edunih.gov This occurs because molecules in different crystalline environments have non-equivalent magnetic shielding. nih.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Phenolic Proton | ¹H | 5.0 - 11.0 | Broad signal, position is highly dependent on solvent, concentration, and temperature. |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Complex splitting pattern due to ortho, meta, and para couplings. |

| Acetylenic Proton | ¹H | ~3.0 - 3.5 | Sharp singlet, characteristic for terminal alkynes. |

| Aromatic Carbons | ¹³C | 110 - 160 | Shifts influenced by -OH, -NO₂, and -C≡CH substituents. |

| Acetylenic Carbons | ¹³C | 75 - 95 | Two distinct signals for the C≡C bond. |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the key functional groups present in this compound: the hydroxyl (-OH), nitro (-NO₂), and ethynyl (-C≡CH) groups, as well as the substituted benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from polar bonds. The nitro group (NO₂) exhibits two particularly strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.comorgchemboulder.com These bands are a clear indicator of the presence of the nitro functionality. spectroscopyonline.com The hydroxyl group (-OH) typically shows a broad absorption band due to hydrogen bonding. The terminal alkyne is identified by a sharp, medium-intensity C≡C stretching band and a strong, sharp ≡C-H stretching band. caltech.edu

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that involve a change in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. Therefore, the C≡C stretch of the ethynyl group and the symmetric vibrations of the aromatic ring often produce strong Raman signals. spectroscopyonline.com The symmetric stretching vibration of the nitro group is also typically strong in the Raman spectrum. spectroscopyonline.comnsf.gov Resonance Raman scattering can be observed if the excitation laser wavelength matches an electronic transition of the molecule, leading to a significant enhancement of specific Raman peaks. nsf.gov

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all functional groups and providing insights into molecular symmetry and bonding. spectroscopyonline.comspectroscopyonline.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Weak | Strong, Broad (IR) |

| Acetylenic (-C≡CH) | ≡C-H Stretch | ~3300 | Strong | Strong, Sharp |

| Acetylenic (-C≡CH) | C≡C Stretch | 2100 - 2140 | Strong | Medium (IR), Strong (Raman) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong | Medium-Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 | Medium | Strong (IR) |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1360 | Strong | Strong (IR & Raman) |

High-Resolution Mass Spectrometry Approaches for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of this compound and for studying its fragmentation pathways, which aids in structural confirmation.

Given the molecular formula C₈H₅NO₃, the exact monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions for analysis. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then performed to analyze the fragmentation patterns of the molecular ion. researchgate.net The fragmentation of nitrophenols is well-studied and typically involves the loss of small, stable neutral molecules or radicals. researchgate.netnih.gov

Expected fragmentation pathways for the deprotonated [M-H]⁻ ion of this compound could include:

Loss of NO•: A common low-energy pathway for nitrophenoxide anions. researchgate.net

Loss of NO₂•: Cleavage of the C-N bond, though this is often a higher-energy process due to the stability of the parent anion. researchgate.net

Loss of CO or C₂H₂: Fragmentation of the aromatic ring or ethynyl group.

Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confidence in the compound's identity.

Interactive Table: Mass Spectrometry Data for this compound (C₈H₅NO₃)

| Parameter | Value | Method |

| Molecular Formula | C₈H₅NO₃ | - |

| Molar Mass | 163.13 g/mol | - |

| Exact Monoisotopic Mass | 163.02694 Da | HRMS |

| Common Neutral Losses | NO (30 Da), NO₂ (46 Da), CO (28 Da) | MS/MS (CID) |

| Common Fragment Ions ([M-H]⁻) | [C₈H₄O₂]⁻ (loss of NO•) | MS/MS (CID) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring and the conjugated substituents.

The spectrum is expected to show distinct absorption bands. The presence of the nitro group and the hydroxyl group, which act as an electron-withdrawing and electron-donating group respectively, leads to a significant charge-transfer character in the electronic transitions. nih.gov This typically results in intense absorption bands at longer wavelengths compared to unsubstituted benzene.

The optical properties of nitrophenols are highly sensitive to pH. nih.gov In basic solutions, the phenolic proton is removed to form the phenolate (B1203915) anion. This deprotonation increases conjugation and electron delocalization, causing a bathochromic (red) shift in the main absorption band, often resulting in a visible color change. nih.govwikipedia.org For instance, 4-nitrophenol (B140041) solutions turn yellow in basic conditions. wikipedia.org The position of the absorption maxima can also be influenced by the solvent polarity (solvatochromism).

Interactive Table: Expected UV-Vis Absorption Characteristics

| Species | Condition | Expected λₘₐₓ (nm) | Transition Type |

| This compound | Acidic/Neutral | ~320-360 | π → π* (with charge-transfer character) |

| 4-Ethynyl-2-nitrophenolate | Basic | ~380-420 | π → π* (extended conjugation) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzene ring and the precise orientation of the hydroxyl, nitro, and ethynyl substituents. A key aspect of the analysis would be the characterization of intermolecular interactions that govern the crystal packing. nih.gov These interactions are expected to include:

Hydrogen Bonding: Strong hydrogen bonds are likely to form between the hydroxyl group of one molecule and the nitro group of a neighboring molecule. Intramolecular hydrogen bonding between the ortho-positioned -OH and -NO₂ groups is also possible.

π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.

The study can also identify the crystal system, space group, and unit cell dimensions. wikipedia.org Furthermore, variable-temperature X-ray diffraction can be used to study phase transitions and determine if different polymorphs (different crystalline forms of the same compound) exist. nih.gov

Chromatographic Methods for Purity Assessment and Separation of Isomers/Byproducts

Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.gov

A typical method for analyzing nitrophenol derivatives is reversed-phase HPLC (RP-HPLC). nih.govtbzmed.ac.ir In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A representative RP-HPLC method would involve:

Column: A C18 silica (B1680970) column.

Mobile Phase: A mixture of an aqueous buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The composition can be run isocratically (constant) or as a gradient (varied over time) to achieve optimal separation.

Detection: A UV-Vis detector is typically used, set to a wavelength where the analyte absorbs strongly (e.g., one of its λₘₐₓ values). nih.govtbzmed.ac.ir

Quantification: The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment against a standard.

This method can effectively separate this compound from its potential isomers (e.g., 2-ethynyl-4-nitrophenol) and other related impurities, ensuring the quality and identity of the synthesized compound. researchgate.netnih.gov

Theoretical and Computational Investigations of 4 Ethynyl 2 Nitrophenol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure and energetic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can accurately predict the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry.

For a molecule like 4-Ethynyl-2-nitrophenol, a typical DFT study would involve selecting a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), to perform a geometry optimization. nih.gov This process systematically adjusts the positions of the atoms until the lowest energy conformation is found. The output provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, calculations on related nitrophenyl compounds have determined key geometrical parameters, which serve as a reference for what to expect for this compound. materialsciencejournal.org The calculations would likely confirm the planarity of the benzene (B151609) ring and reveal the specific orientations of the hydroxyl, nitro, and ethynyl (B1212043) substituents. An important structural feature for 2-nitrophenol (B165410) derivatives is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the adjacent nitro group, which significantly influences the molecule's geometry and properties.

The energetics of the molecule, including its total electronic energy and heat of formation, are also key outputs of DFT calculations. This information is crucial for assessing the molecule's thermodynamic stability relative to other isomers or related compounds.

Table 1: Common Methodologies in DFT Calculations

| Component | Description | Common Examples |

|---|---|---|

| Functional | Approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. | B3LYP, PBE0, M06-2X, ωB97X-D |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |

| Solvent Model | (Optional) Simulates the effect of a solvent on the molecule's properties using methods like the Polarizable Continuum Model (PCM). | PCM, SMD |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the electron-withdrawing nitro group and the π-system of the ethynyl group and benzene ring would significantly influence the energies and spatial distributions of these orbitals. DFT calculations can visualize these orbitals, showing where the electron density is concentrated. In a typical nitrophenol, the HOMO is often distributed across the benzene ring and the oxygen of the hydroxyl group, while the LUMO is primarily localized on the nitro group. researchgate.net

The HOMO-LUMO gap is also directly related to the electronic transitions of the molecule. Using Time-Dependent DFT (TD-DFT), one can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. This is achieved by calculating the energy required to promote an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. For example, a DFT study on 4-nitrophenol (B140041) calculated a HOMO-LUMO energy gap of 3.76 eV. researchgate.net Similar calculations for this compound would predict its absorption characteristics, which are crucial for applications in materials science and photochemistry. materialsciencejournal.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing new compounds or for interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts with high accuracy. frontiersin.org The process involves first performing a DFT geometry optimization, followed by a calculation of the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, such calculations would predict distinct signals for the aromatic protons, the hydroxyl proton, and the acetylenic proton, with their precise shifts influenced by the electronic effects of the substituents. github.io

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes and their corresponding frequencies. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the O-H stretch, the asymmetric and symmetric N-O stretches of the nitro group, the C≡C stretch of the ethynyl group, and various C-H and C=C vibrations of the aromatic ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically focus on static, single molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational changes and interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. researchgate.net

For this compound, MD simulations can be used to explore its conformational flexibility. This would involve analyzing the rotation around the single bonds connecting the substituents to the ring to identify the most stable rotamers and the energy barriers between them. This is particularly relevant for understanding the dynamics of the intramolecular hydrogen bond.

Furthermore, MD simulations are exceptionally useful for studying solvent interactions. chemmethod.com By placing the this compound molecule in a box filled with explicit solvent molecules (e.g., water, methanol (B129727), or DMSO), one can simulate how the solvent organizes around the solute. chemrxiv.org Analysis of the simulation trajectory can reveal the structure of the solvation shells, the average number of hydrogen bonds between the solute and solvent, and the preferred orientation of solvent molecules. This information is key to understanding solubility, reactivity in solution, and solvent effects on spectroscopic properties.

Modeling of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound requires mapping out the potential energy surfaces of its reactions. Computational chemistry provides tools to model reaction pathways and identify the high-energy transition states that connect reactants to products.

By proposing a reaction mechanism, researchers can use quantum chemical methods (like DFT) to calculate the geometries and energies of all reactants, intermediates, products, and, crucially, the transition states. Locating a transition state—a first-order saddle point on the potential energy surface—is computationally intensive but provides the activation energy for that reaction step. The activation energy is the minimum energy required for the reaction to occur and is the primary determinant of the reaction rate.

For this compound, one could model various reactions, such as the Sonogashira coupling at the ethynyl terminus, nucleophilic aromatic substitution, or reduction of the nitro group. Computational modeling would help determine the most favorable reaction pathway by comparing the activation energies of competing mechanisms. copernicus.org This predictive capability is invaluable for designing synthetic routes and understanding degradation pathways.

Prediction of Intermolecular Forces and Crystal Packing Effects

The properties of a molecule in the solid state are governed by how individual molecules pack together in a crystal lattice. This packing is directed by a subtle balance of intermolecular forces. Computational methods can be used to predict these forces and the resulting crystal structure.

For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the nitro group can act as acceptors. If the intramolecular O-H···O bond is not dominant, intermolecular hydrogen bonds could form, linking molecules into chains or sheets.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is important for stabilizing the crystal structure.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and hydroxyl groups, leading to electrostatic interactions.

Computational crystal structure prediction (CSP) methods aim to find the most thermodynamically stable crystal packing arrangement by generating a multitude of plausible structures and ranking them by their lattice energy. These studies provide insight into the final three-dimensional structure of the solid material, which influences physical properties like melting point, solubility, and mechanical strength. nih.gov Analysis of the predicted crystal structure reveals the specific network of intermolecular contacts that hold the solid together.

Advanced Research Applications of 4 Ethynyl 2 Nitrophenol in Materials Science and Chemical Biology

Role in Organic Synthesis and Catalyst Development

4-Ethynyl-2-nitrophenol is a versatile organic compound that serves as a valuable intermediate in various synthetic transformations. Its chemical structure, featuring a phenol (B47542) ring substituted with both a nitro group and an ethynyl (B1212043) group, imparts a unique combination of reactivity. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton and influences the reactivity of the aromatic ring, while the terminal alkyne functionality of the ethynyl group opens avenues for a range of coupling reactions. cymitquimica.com

The ethynyl group is particularly amenable to participation in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry". nih.govwikipedia.orgillinois.edu

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis for the creation of complex molecular architectures. nih.govwikipedia.org The ethynyl moiety of this compound can readily react with various aryl or vinyl halides to form disubstituted alkynes. This reaction is carried out under mild conditions and demonstrates broad functional group tolerance, making it a powerful tool for the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a prominent example of click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. illinois.edunih.gov The ethynyl group of this compound can be efficiently coupled with a wide array of azide-containing molecules to generate highly stable triazole linkages. This methodology is extensively used in drug discovery, bioconjugation, and materials science. nih.gov

While the direct application of this compound in catalyst development is not extensively documented, its structural motifs are found in ligands used in catalysis. The nitrophenol moiety can act as a ligand for metal ions, and metal complexes incorporating such ligands have been investigated for their catalytic activity. For instance, Schiff base ligands derived from aminophenols can form stable complexes with transition metals like copper(II), which have demonstrated catalytic efficacy in reactions such as the reduction of 4-nitrophenol (B140041). mdpi.com The presence of the ethynyl group on the phenolate (B1203915) ligand could potentially be used to anchor the catalyst to a solid support or to integrate it into a larger macromolecular structure.

Table 1: Key Reactions in the Organic Synthesis Applications of this compound

| Reaction | Description | Catalysts/Reagents |

| Sonogashira Coupling | Cross-coupling of the terminal alkyne with aryl/vinyl halides. | Palladium catalyst, Copper(I) cocatalyst, Amine base |

| Azide-Alkyne Cycloaddition | [3+2] cycloaddition with azides to form 1,2,3-triazoles. | Copper(I) catalyst |

Application in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing a polymerizable ethynyl group and a functional nitro group, makes it a promising candidate for the development of advanced polymers and materials.

Monomer for Polymerization and Cross-linking Reactions

Monomers containing terminal ethynyl groups are known to undergo polymerization through various mechanisms, leading to the formation of conjugated polymers with interesting electronic and optical properties. The polymerization of diethynylarenes, for example, can lead to the formation of branched or cross-linked polymers. nih.gov While the homopolymerization of this compound is not extensively reported, its ethynyl group can participate in polymerization reactions, potentially leading to polymers with pendant nitrophenol groups.

Furthermore, the ethynyl group can serve as a reactive site for cross-linking pre-formed polymers. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials. Ethynyl-terminated monomers can be incorporated into a polymer backbone and subsequently cross-linked through thermal or catalytic activation of the ethynyl groups. This approach allows for the creation of robust polymer networks with tailored properties.

Precursor for Functional Polymers with Enhanced Properties

The incorporation of this compound into a polymer structure introduces both the ethynyl and the nitro functionalities, which can be further modified to impart specific properties to the resulting material. mdpi.com The nitro group can be reduced to an amino group, which can then be used for a variety of post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules.

The development of functional polymers with tailored optoelectronic properties is a significant area of research. nih.gov The presence of the nitro group, a strong electron-accepting group, in conjugation with the polymer backbone can lead to materials with interesting electronic and optical characteristics. Polymers containing ethynylene and thiophene-based alternating units with acceptor moieties have been synthesized and shown to possess low band gaps and good thermal stability. mdpi.com

Table 2: Potential Applications of this compound in Polymer Chemistry

| Application | Description | Potential Outcome |

| Monomer | Used as a building block in polymerization reactions. | Polymers with pendant nitrophenol groups, potential for conjugated systems. |

| Cross-linking Agent | Incorporated into polymer chains to form network structures. | Enhanced thermal stability, mechanical strength, and chemical resistance. |

| Functional Precursor | The nitro group can be chemically modified post-polymerization. | Polymers with tailored functionalities, such as amino groups for further reactions. |

Use as a Precursor for Fluorescent Probes, Dyes, and Optoelectronic Materials (research applications)

The unique electronic properties arising from the combination of the electron-donating phenol and the electron-withdrawing nitro group, coupled with the reactive ethynyl handle, make this compound an attractive building block for the synthesis of fluorescent probes, dyes, and materials for optoelectronics.

Design and Synthesis of Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The design of such sensors often involves a fluorophore unit linked to a receptor unit that selectively binds to the target analyte. Nitrophenol derivatives have been utilized in the design of fluorescent sensors for the detection of various species, including nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). rsc.org The fluorescence quenching mechanism is often attributed to interactions such as ground-state charge-transfer complex formation and resonance energy transfer. rsc.org

The ethynyl group on this compound provides a convenient point of attachment for incorporating this sensing moiety into more complex molecular architectures or for tethering it to surfaces. For example, it could be used to functionalize other fluorophores or materials to create highly sensitive and selective chemosensors for metal ions or other analytes. primescholars.com The development of fluorescent sensors for the detection of heavy metal ions in aqueous media is an area of significant research interest. primescholars.com

Luminescence and Non-Linear Optical Properties

The luminescence properties of substituted phenols are a subject of ongoing research. researchgate.net The presence of both donor (hydroxyl) and acceptor (nitro) groups on the aromatic ring of this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, which can lead to interesting fluorescence properties. Crystalline lanthanide-organic complexes have been shown to be effective luminescent sensors for nitroaromatics, including nitrophenol. mdpi.com

Molecules with strong donor-acceptor character and extended π-conjugation often exhibit significant non-linear optical (NLO) properties, such as second-harmonic generation (SHG). The combination of the electron-donating phenoxy group and the electron-withdrawing nitro group, connected through a π-conjugated system that includes the ethynyl group, fits the design principles for second-order NLO chromophores. mdpi.com The study of donor-acceptor substituted thiophenes has shown that the choice of donor and acceptor groups significantly influences the molecular hyperpolarizability. cdc.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of molecules containing nitrophenyl groups, indicating their potential as promising NLO materials. researchgate.netekb.eg

Table 3: Physicochemical Properties of 2-Ethynyl-4-nitrophenol (Isomer)

| Property | Value | Reference |

| Chemical Formula | C₈H₅NO₃ | cymitquimica.comcymitquimica.com |

| Molecular Weight | 163.13 g/mol | cymitquimica.comcymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | 95-97% | cymitquimica.comcymitquimica.com |

Incorporation into Supramolecular Assemblies and Frameworks

There is no available scientific literature detailing the specific incorporation of this compound into supramolecular assemblies or frameworks. Research on the use of functionalized nitrophenols and alkynyl-containing molecules in the construction of metal-organic frameworks (MOFs) and other supramolecular structures is an active area. However, studies specifically employing this compound as a primary building block or ligand are not present in the reviewed scientific databases. Consequently, no data on its performance, the types of frameworks it might form, or the properties of such materials can be provided.

Data Table: Incorporation of this compound into Supramolecular Assemblies

| Parameter | Value | Reference |

| Documented Supramolecular Structures | No data available | N/A |

| Method of Incorporation | No data available | N/A |

| Resulting Framework Properties | No data available | N/A |

Application in Research on Molecular Recognition and Self-Assembly

Similarly, there is a lack of specific research detailing the application of this compound in the fields of molecular recognition and self-assembly. The principles of molecular recognition often rely on specific non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic interactions, all of which could theoretically be facilitated by the functional groups of this compound. The self-assembly of molecules into ordered structures is also a process that could potentially involve this compound. However, no published studies have investigated or reported on the use of this compound for these purposes. Therefore, there are no research findings on its binding affinities, selectivity for specific guest molecules, or the characteristics of any self-assembled structures it might form.

Data Table: Application of this compound in Molecular Recognition and Self-Assembly

| Research Area | Findings | Reference |

| Molecular Recognition Studies | No data available | N/A |

| Self-Assembly Behavior | No data available | N/A |

| Key Interactions Studied | No data available | N/A |

Emerging Research Frontiers and Future Directions for 4 Ethynyl 2 Nitrophenol

Development of Novel and More Efficient Synthetic Routes

The synthesis of 4-Ethynyl-2-nitrophenol, while not extensively detailed in current literature, can be approached through established organic chemistry transformations. Future research is focused on optimizing these routes for higher efficiency, sustainability, and scalability. Key strategies likely involve the late-stage introduction of the sensitive ethynyl (B1212043) and nitro functionalities.

One promising avenue is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction is a cornerstone for forming carbon-carbon bonds between sp-hybridized carbons (of a terminal alkyne) and sp2-hybridized carbons (of an aryl halide). A plausible synthetic pathway could start from a di-halogenated phenol (B47542) derivative, allowing for selective functionalization.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation(s) | Potential Advantages | Research Focus |

|---|---|---|---|

| 4-Iodo-2-nitrophenol | Sonogashira coupling with a protected alkyne (e.g., trimethylsilylacetylene) followed by deprotection. | Utilizes commercially available starting materials. biosynth.com | Optimization of catalyst loading, reaction time, and purification methods. |

| 4-Ethynylphenol | Selective nitration. | Direct introduction of the nitro group onto a functionalized phenol. | Controlling regioselectivity to favor the ortho-position and minimizing side-product formation. |

Future efforts in this area will likely concentrate on minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and developing catalytic systems that offer high turnover numbers and selectivity.

Exploration of Unconventional Reactivity Patterns and Green Chemical Transformations

The combination of the ethynyl and nitrophenol moieties within a single molecule presents opportunities for exploring unique reactivity. The ethynyl group is a versatile handle for various transformations, including "click" chemistry, cyclization reactions, and polymerization. cymitquimica.com The nitrophenol structure, meanwhile, is known for its role in catalytic reduction processes.

Green Chemical Transformations: A significant area of future research is the application of green chemistry principles to the reactions of this compound. The reduction of the nitro group to an amino group is a pivotal transformation, yielding 2-amino-4-ethynylphenol, a valuable synthetic intermediate. Green methods for this reduction are highly sought after to replace traditional, often harsh, reducing agents. nih.gov

Catalytic reduction using metal nanoparticles is a particularly promising green approach. nih.gov This method often utilizes mild reducing agents like sodium borohydride (B1222165) (NaBH4) in aqueous media and can proceed efficiently at room temperature. nih.govnih.gov

Table 2: Comparison of Potential Reduction Methods for the Nitro Group

| Method | Catalyst / Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pd, Pt, or Ni on Carbon | Methanol (B129727) / Ethanol | High efficiency, clean reaction. |

| Metal Nanoparticles | Gold (Au), Silver (Ag), Copper (Cu) NPs | Water | Environmentally friendly, mild conditions, catalyst recyclability. nih.govmdpi.com |